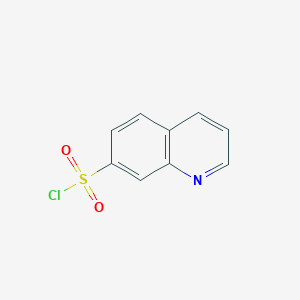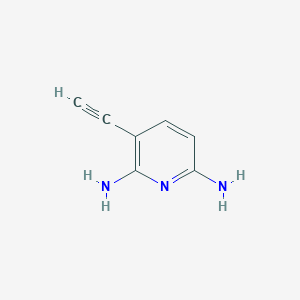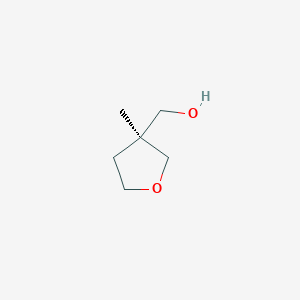
(S)-(3-Methyltetrahydrofuran-3-yl)methanol
Overview
Description
(S)-(3-Methyltetrahydrofuran-3-yl)methanol is a cyclic ether with the molecular formula C6H12O2. It is a colorless liquid commonly used as a solvent in organic synthesis. This compound is structurally similar to tetrahydrofuran but has a methyl group attached to the third carbon atom, which imparts unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(3-Methyltetrahydrofuran-3-yl)methanol can be synthesized through various methods. One common approach involves the reduction of (S)-3-methyltetrahydrofuran-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone. This method is preferred due to its efficiency and scalability. The reaction is conducted under high pressure and temperature conditions, with a suitable catalyst such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions
(S)-(3-Methyltetrahydrofuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (S)-3-methyltetrahydrofuran-3-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be further reduced to form (S)-3-methyltetrahydrofuran using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: (S)-3-Methyltetrahydrofuran-3-one.
Reduction: (S)-3-Methyltetrahydrofuran.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(S)-(3-Methyltetrahydrofuran-3-yl)methanol is a versatile compound with numerous applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is employed in the synthesis of biologically active molecules.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-(3-Methyltetrahydrofuran-3-yl)methanol involves its interaction with various molecular targets. In organic synthesis, it acts as a solvent, facilitating the dissolution and reaction of other compounds. In biological systems, it can participate in enzymatic reactions, serving as a substrate or inhibitor depending on the context .
Comparison with Similar Compounds
(S)-(3-Methyltetrahydrofuran-3-yl)methanol is structurally similar to other cyclic ethers such as tetrahydrofuran and 2-methyltetrahydrofuran. the presence of the methyl group at the third carbon atom distinguishes it from these compounds, imparting unique chemical and physical properties.
List of Similar Compounds
Tetrahydrofuran: A widely used solvent in organic synthesis.
2-Methyltetrahydrofuran: Another cyclic ether with similar applications but different reactivity due to the position of the methyl group.
Properties
IUPAC Name |
[(3S)-3-methyloxolan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(4-7)2-3-8-5-6/h7H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUKZUNHDBBJQH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCOC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123786-92-4 | |
| Record name | [(3S)-3-methyloxolan-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxa-2-azaspiro[3.4]octane](/img/structure/B1396107.png)
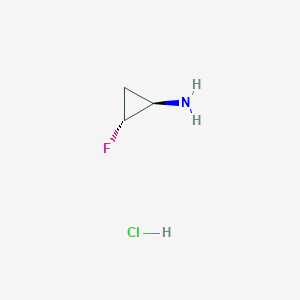

![(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B1396111.png)

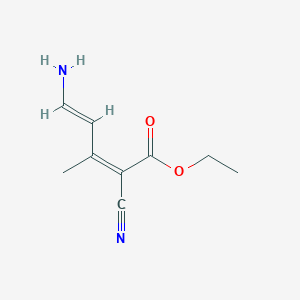
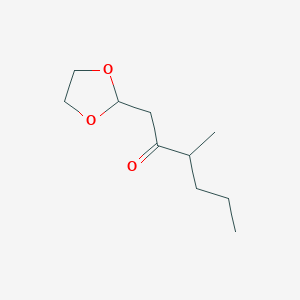
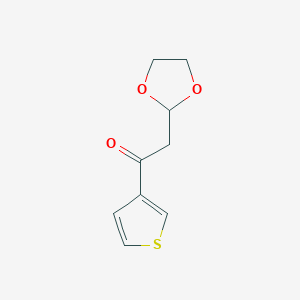


![5-Chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B1396126.png)
